6-Bromo-3-fluoroimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
6-bromo-3-fluoroimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIFYHLZGFMDGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Bromo 3 Fluoroimidazo 1,2 a Pyridine and Its Advanced Precursors
Classical Cyclization Approaches to the Imidazo[1,2-a]pyridine (B132010) Skeleton
The synthesis of the imidazo[1,2-a]pyridine core is a cornerstone of heterocyclic chemistry, with numerous methods developed over the past century. rsc.org This bicyclic system is recognized as a significant scaffold in medicinal chemistry and material science. rsc.org The most prevalent and historically significant method involves the condensation of a 2-aminopyridine (B139424) derivative with a suitable carbonyl compound, typically an α-halocarbonyl, in a reaction often referred to as the Tchichibabine synthesis. amazonaws.com This approach and its modern variations, including multicomponent reactions, remain the most common strategies for constructing this privileged structure. rsc.org
Condensation-Cyclization Reactions of Halogenated 2-Aminopyridines with α-Halocarbonyl Compounds
The reaction between 2-aminopyridines and α-haloketones or α-haloaldehydes is a robust and widely utilized method for forming the imidazo[1,2-a]pyridine ring system. amazonaws.com The mechanism involves an initial nucleophilic attack by the endocyclic pyridine (B92270) nitrogen of the 2-aminopyridine onto the electrophilic carbon of the α-halocarbonyl, forming an N-phenacylpyridinium salt intermediate. This is followed by an intramolecular cyclization and dehydration to yield the aromatic fused heterocyclic system. This method can even be performed under catalyst- and solvent-free conditions, highlighting its efficiency. amazonaws.com
To construct the "6-bromo" portion of the target molecule, 2-amino-5-bromopyridine (B118841) is the logical and most frequently employed starting material. google.comresearchgate.netgoogle.com The bromine atom at the 5-position of the pyridine ring remains in place during the cyclization, ultimately becoming the 6-bromo substituent on the imidazo[1,2-a]pyridine core.
Several established procedures demonstrate this principle. For instance, 6-bromoimidazo[1,2-a]pyridine (B40293) can be synthesized by reacting 2-amino-5-bromopyridine with an aqueous solution of chloroacetaldehyde (B151913). google.com This reaction can be carried out under mild conditions (25-50 °C) in the presence of a base such as sodium bicarbonate. google.com Similarly, the condensation of 2-aminopyridines with α-bromoacetyl compounds is a standard procedure. researchgate.net
To achieve the final target, 6-Bromo-3-fluoroimidazo[1,2-a]pyridine, this pathway necessitates the use of a fluorinated α-halocarbonyl compound. The synthesis would involve the reaction of 2-amino-5-bromopyridine with a suitable three-carbon α-fluoro-α-halocarbonyl species, such as a 2-fluoro-2-halo-aldehyde or a related ketone. The development of reagents for direct fluorination and the availability of fluorinated building blocks, such as 2-fluoroacrolein (B76022) or 2-fluoroallyl bromide, are well-documented in organic synthesis, providing access to the necessary precursors for this transformation. arkat-usa.orgnih.gov
An alternative strategy involves introducing the fluorine atom via the pyridine precursor. In this approach, 2-amino-5-fluoropyridine (B1271945) would be used as the starting material. Its condensation with an α-halocarbonyl, such as chloroacetaldehyde or an α-bromoketone, would yield a 6-fluoroimidazo[1,2-a]pyridine (B164572) intermediate. The synthesis of related structures, like 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde (B1527023), validates the feasibility of forming the 6-fluoro core via this method. nih.gov
Following the formation of the 6-fluoroimidazo[1,2-a]pyridine scaffold, a subsequent bromination step would be required to introduce the bromine atom at the desired position. However, as discussed in section 2.2.1, direct electrophilic halogenation of the imidazo[1,2-a]pyridine system presents significant regioselectivity challenges, making this a less direct route to the target compound compared to starting with 2-amino-5-bromopyridine.
Optimized Reaction Conditions and Catalytic Systems for Core Formation
Significant research has been dedicated to optimizing the conditions for the synthesis of the imidazo[1,2-a]pyridine core to improve yields, shorten reaction times, and enhance substrate scope. While some syntheses proceed efficiently without a catalyst, amazonaws.com various catalytic systems have been developed to facilitate the transformation under milder conditions or for less reactive substrates.
These optimizations include the use of different bases, solvents, and energy sources like microwave irradiation. nih.gov Multi-component reactions, which combine the 2-aminopyridine, an aldehyde, and a third component like an isonitrile or alkyne in a one-pot procedure, have also emerged as powerful strategies. mdpi.com The table below summarizes a selection of catalytic systems and conditions reported for the synthesis of the imidazo[1,2-a]pyridine skeleton, which are applicable to the synthesis of its halogenated derivatives.
| Catalyst | Reactants | Conditions | Key Features | Reference |
|---|---|---|---|---|
| None | 2-Aminopyridine, α-Haloketone | 60 °C, Solvent-free | Simple, efficient, catalyst- and solvent-free. | amazonaws.com |
| Y(OTf)₃ | Imidazo[1,2-a]pyridine, Aldehyde, Amine | Toluene, 110 °C | Three-component reaction for C3-alkylation. | mdpi.com |
| DABCO | 2-Aminopyridine, α-Haloketone | Not specified | Regioselective synthesis of 3-aryl imidazopyridines. | nih.gov |
| Fe₃O₄@SiO₂-Flu | 2-Aminopyridine, α-Haloketone | Not specified | Nanoparticle-catalyzed synthesis. | nih.gov |
| Sodium Bicarbonate | 2-Amino-5-bromopyridine, Chloroacetaldehyde | Water/Ethanol (B145695), 25-50 °C | Mild conditions for synthesis of 6-bromoimidazo[1,2-a]pyridine. | google.com |
Regioselective Halogenation Strategies on Imidazo[1,2-a]pyridine Frameworks
The introduction of halogen atoms onto a pre-formed imidazo[1,2-a]pyridine ring is governed by the inherent electronic properties of the heterocyclic system. Electrophilic aromatic substitution is a key method for this functionalization.
Direct Bromination Protocols for Position 6
The direct regioselective bromination of an imidazo[1,2-a]pyridine at position 6 is synthetically challenging and not a commonly reported procedure. The electronic nature of the fused ring system dictates that electrophilic attack occurs preferentially on the electron-rich five-membered imidazole (B134444) ring rather than the electron-deficient six-membered pyridine ring. stackexchange.comquimicaorganica.org
Specifically, the C-3 position is the most nucleophilic and kinetically favored site for electrophilic substitution, such as bromination. stackexchange.comresearchgate.net This is because the carbocation intermediate formed upon attack at C-3 is more stable, as it avoids placing a positive charge on the bridgehead nitrogen and maintains the aromaticity of the six-membered ring. stackexchange.com Numerous protocols have been developed for the highly regioselective C-3 bromination of imidazo[1,2-a]pyridines using reagents like N-bromosuccinimide (NBS) or sodium bromite (B1237846). researchgate.net
In contrast, electrophilic attack on the pyridine ring at positions such as C-6 is highly disfavored. quimicaorganica.orgyoutube.com Therefore, the most practical and established synthetic strategy to obtain a 6-bromo-substituted imidazo[1,2-a]pyridine is not through direct bromination of the fused heterocycle, but by carrying the bromine substituent through the synthesis on the starting material, namely 2-amino-5-bromopyridine. This precursor-based approach ensures unambiguous placement of the bromine atom at the desired C-6 position.
Direct Fluorination Protocols for Position 3
The introduction of a fluorine atom at the C3 position of the imidazo[1,2-a]pyridine nucleus is a critical transformation, often imparting unique physicochemical and biological properties to the molecule. Direct fluorination methods are particularly sought after for their efficiency and atom economy.
Electrophilic Fluorination with Selectfluor and Analogous Reagents
Electrophilic fluorination stands out as a primary strategy for the direct installation of fluorine at the C3 position of imidazo[1,2-a]pyridines. The reagent of choice for this transformation is frequently Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). acs.orgacs.orgnih.gov Research has demonstrated a regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines using Selectfluor in an aqueous medium. acs.orgnih.govconsensus.app
The reaction typically proceeds via an electrophilic fluorination process. acs.org The presence of a base, such as 4-(Dimethylamino)pyridine (DMAP), has been shown to be crucial in favoring the formation of the monofluorinated product in moderate to good yields. acs.orgacs.orgnih.gov The proposed mechanism suggests that the imidazo[1,2-a]pyridine reacts with Selectfluor to form an unstable 3-fluorinated cation, which is then trapped by water. Subsequent deprotonation, facilitated by the base, yields the 3-fluoroimidazo[1,2-a]pyridine product. acs.org It is hypothesized that DMAP, acting as a Lewis base, may also modulate the reactivity of Selectfluor to some extent. acs.org
The scope of this methodology has been explored with various substituted imidazo[1,2-a]pyridines, demonstrating its utility in generating a library of C3-fluorinated analogs. acs.orgresearchgate.net
Table 1: Electrophilic Fluorination of Imidazo[1,2-a]pyridines with Selectfluor This table is representative of typical results and may not reflect the full scope of published data.
| Starting Material (Imidazo[1,2-a]pyridine) | Product | Yield (%) | Reference |
|---|---|---|---|
| 2-Phenylimidazo[1,2-a]pyridine | 3-Fluoro-2-phenylimidazo[1,2-a]pyridine | 75 | acs.org |
| 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | 3-Fluoro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | 82 | acs.org |
| 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | 2-(4-Chlorophenyl)-3-fluoroimidazo[1,2-a]pyridine | 70 | acs.org |
Nucleophilic Fluorination Approaches
While electrophilic fluorination is more common for the C3 position of electron-rich imidazo[1,2-a]pyridines, nucleophilic fluorination strategies are also documented in broader fluorine chemistry. researchgate.net Reagents such as diethylaminosulfur trifluoride (DAST), Deoxo-Fluor®, and various hydrogen fluoride (B91410) complexes (e.g., Olah's reagent) are powerful tools for introducing fluorine. researchgate.net However, for the direct C3-fluorination of an imidazo[1,2-a]pyridine core, these methods are less frequently employed. Instead, they are often used in the context of converting other functional groups, such as a hydroxyl group, into a fluorine atom. A direct C3-H to C3-F conversion using nucleophilic fluorine sources is challenging due to the need to activate the C-H bond for nucleophilic attack.
Recent advances have shown that C3-selective fluorination of pyridines can be achieved through the generation of classic Zincke imine intermediates, which are then subjected to a nucleophilic fluorinating agent like N-Fluorobenzenesulfonimide (NFSI). nih.gov While this has been demonstrated on pyridine rings, its direct application to the pre-formed imidazo[1,2-a]pyridine system for C3-fluorination is not extensively detailed.
Sequential Halogenation for Di-Substituted Targets
To synthesize di-substituted compounds like this compound, a sequential halogenation strategy is often necessary. This involves the introduction of a bromine atom at the C6 position and a fluorine atom at the C3 position. The order of these steps can be crucial and depends on the directing effects of the substituents and the stability of the intermediates.
A common approach starts with a substituted 2-aminopyridine. For instance, 2-amino-5-bromopyridine can be used as a precursor. google.com This commercially available starting material already contains the required bromine atom at the position that will become C6 of the final heterocyclic system. The synthesis of 6-bromoimidazo[1,2-a]pyridine is achieved by reacting 2-amino-5-bromopyridine with a chloroacetaldehyde solution. google.com
Once the 6-bromoimidazo[1,2-a]pyridine core is established, the subsequent C3-fluorination can be carried out using the electrophilic methods described previously (e.g., with Selectfluor). The bromine atom at C6 is generally well-tolerated under these fluorination conditions.
Alternatively, a one-pot sequential bromination and fluorination method has been reported to access 3-fluoroimidazo[1,2-a]pyridines directly from aryl ketones, although specific application to a 6-bromo substrate was not detailed. acs.orgnih.gov Furthermore, facile methods for the regioselective C-H bromination of imidazo[1,2-a]pyridines at the C3 position using sources like sodium bromite or CBr4 have been developed. rsc.orgresearchgate.net This would suggest an alternative pathway where an unsubstituted imidazo[1,2-a]pyridine is first brominated at C3, followed by a separate functionalization at C6, though this is a less direct route to the target compound.
Advanced Synthetic Approaches to Functionalized Imidazo[1,2-a]pyridines
Beyond direct functionalization, the construction of the imidazo[1,2-a]pyridine scaffold itself can be achieved through sophisticated methods that allow for the pre-installation of desired functionalities.
Multi-Component Reactions (MCRs) for Scaffold Construction
Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, offering high atom economy and operational simplicity. rsc.org Several MCRs have been developed for the synthesis of the imidazo[1,2-a]pyridine core. rsc.orgbio-conferences.org
The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide. bio-conferences.orgnih.gov This reaction can be catalyzed by scandium triflate or a chiral phosphoric acid for asymmetric synthesis. bio-conferences.orgnih.gov By choosing a 2-amino-5-bromopyridine as the starting amine component, this MCR can directly generate a 6-bromo-imidazo[1,2-a]pyridine scaffold with substitution at the C3 position derived from the isocyanide.
Another MCR approach involves the reaction of 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by copper. bio-conferences.org These methods provide a modular and versatile entry to a wide range of substituted imidazo[1,2-a]pyridines. beilstein-journals.orgbohrium.com
Table 2: Examples of Multi-Component Reactions for Imidazo[1,2-a]pyridine Synthesis This table illustrates the general components and does not represent specific synthesis of the target compound.
| Reaction Name | Components | Catalyst Example | Product Type | Reference |
|---|---|---|---|---|
| Groebke-Blackburn-Bienaymé | 2-Aminopyridine, Aldehyde, Isonitrile | Scandium triflate | 3-Aminoimidazo[1,2-a]pyridines | bio-conferences.org |
| A³ Coupling | 2-Aminopyridine, Aldehyde, Terminal Alkyne | Copper salts | 3-Substituted imidazo[1,2-a]pyridines | bio-conferences.org |
| Five-Component Cascade | Cyanoacetohydrazide, Ketone, Nitroalkene, Diamine, Aldehyde | None | Substituted Imidazo[1,2-a]pyridine-carbohydrazides | rsc.org |
Metal-Free and Green Chemistry Protocols
In response to growing environmental concerns, metal-free and green synthetic methodologies have gained significant traction. These approaches aim to reduce waste, avoid toxic heavy metals, and utilize environmentally benign solvents and energy sources. acs.orgnih.gov
"On-Water" Synthetic Platforms
Performing organic reactions in water is a key goal of green chemistry. Several methods for synthesizing imidazo[1,2-a]pyridines in aqueous media have been developed. rsc.orgnih.gov A straightforward, one-step method involves reacting N-alkyl pyridinium (B92312) and S-alkyl thiouronium salts in water with sodium bicarbonate as a mild base, producing imidazo[1,2-a]pyridines in moderate to excellent yields. rsc.orgrsc.org
Another "on-water" protocol uses iodine as a catalyst for the condensation of aryl methyl ketones with 2-aminopyridines. researchgate.net This reaction can be performed at room temperature under mild acidic conditions. acs.org The use of surfactants like sodium dodecylsulfate (SDS) can further enhance reaction efficiency and substrate scope by creating micellar microreactors within the aqueous medium. acs.orgresearchgate.net Some syntheses of imidazo[1,2-a]pyridines have even been reported to proceed in water without any deliberately added catalyst. nih.gov
Ultrasound-Assisted Synthetic Transformations
Ultrasound irradiation has emerged as an effective alternative energy source for promoting organic reactions, often leading to shorter reaction times, higher yields, and milder conditions. thieme-connect.comarkat-usa.org
A notable ultrasound-assisted protocol for imidazo[1,2-a]pyridine synthesis involves the C-H functionalization of ketones using a KI/tert-butyl hydroperoxide system in water. organic-chemistry.orgthieme-connect.com This method is metal-free and does not require a base, offering broad functional group compatibility. thieme-connect.com Another approach utilizes ultrasonic irradiation for the reaction between 2-aminopyridine and 2-bromoacetophenone (B140003) derivatives in a non-toxic solvent like PEG-400, resulting in good to excellent yields in short reaction times. arkat-usa.org Ultrasound has also been shown to significantly accelerate the regioselective C3-iodination of imidazo[1,2-a]pyridines in an environmentally friendly manner. nih.gov
Oxidative Cyclization Reactions
Oxidative cyclization is a common and powerful strategy for constructing the imidazo[1,2-a]pyridine skeleton. rsc.org These reactions typically involve the formation of one or more C-N bonds in a tandem process, often utilizing an external oxidant.
A well-established method is the copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and various carbonyl compounds like acetophenones. organic-chemistry.org This process can be considered a catalytic Ortoleva-King reaction. organic-chemistry.org More recently, dual organocatalytic systems have been developed. For instance, a combination of flavin and iodine can catalyze an aerobic oxidative C-N bond-forming process, enabling a facile synthesis of imidazo[1,2-a]pyridines. acs.org This dual system can also be extended to one-pot, three-component syntheses to produce more complex derivatives. acs.org Metal-free oxidative cyclizations are also prevalent, often using iodine in conjunction with an oxidant like hydrogen peroxide or under aerobic conditions to achieve the desired transformation. acs.org
Purification and Isolation Techniques for Synthetic Intermediates and Final Products
The purification and isolation of synthetic intermediates and the final this compound product are critical steps to ensure high purity. Standard laboratory techniques are typically employed.
Following the completion of the reaction, a common workup procedure involves extraction of the product into an organic solvent, such as ethyl acetate (B1210297). google.comthieme-connect.comgoogle.com The organic layer is then washed sequentially with water and a saturated brine solution to remove inorganic impurities and residual water. google.com The organic phase is subsequently dried using an anhydrous drying agent, most commonly anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). google.com
After drying and filtering, the solvent is removed under reduced pressure using a rotary evaporator. google.comgoogle.com The resulting crude product often requires further purification. The two most common methods for purification are column chromatography and recrystallization.
Column Chromatography : The crude material is purified by column chromatography on silica (B1680970) gel. nih.govthieme-connect.com A suitable eluent system, often a mixture of solvents like ethyl acetate and hexane, is used to separate the desired product from unreacted starting materials and byproducts. thieme-connect.comgoogle.com
Recrystallization : The crude solid can be dissolved in a minimal amount of a hot solvent or a solvent mixture (e.g., a mixture of n-hexane and ethyl acetate) and allowed to cool slowly, leading to the formation of pure crystals. google.comgoogle.com For some related compounds, distillation under reduced pressure is also a viable purification method.
The purity and structure of the final product are confirmed using various spectroscopic techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry. nih.gov
Chemical Reactivity and Derivatization of 6 Bromo 3 Fluoroimidazo 1,2 a Pyridine
Substitution Reactions at Halogenated Positions
The presence of two different halogen atoms on the imidazo[1,2-a]pyridine (B132010) core allows for a range of substitution reactions, offering pathways to a diverse array of derivatives. The electronic properties of the fused ring system, influenced by the nitrogen atoms and the halogen substituents, govern the feasibility and regioselectivity of these transformations.
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring
The pyridine ring in imidazo[1,2-a]pyridines is inherently electron-deficient, a characteristic that is further amplified by the presence of the fused imidazole (B134444) ring. This electron deficiency makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions that can effectively stabilize the negative charge of the Meisenheimer intermediate. While specific experimental data on SNAr reactions for 6-Bromo-3-fluoroimidazo[1,2-a]pyridine is not extensively documented in publicly available literature, the general principles of SNAr on pyridine systems suggest that substitution would be favored at positions ortho and para to the ring nitrogen. In this case, the bromine at the 6-position is at a para-like position relative to the bridgehead nitrogen, potentially rendering it susceptible to displacement by strong nucleophiles under forcing conditions.
Reactions of the Bromine Atom at Position 6
The carbon-bromine bond at the 6-position of the pyridine ring is a key site for derivatization. The bromine atom is a good leaving group in various cross-coupling reactions and can also participate in nucleophilic substitution reactions under certain conditions. The reactivity of bromine in similar heterocyclic systems is well-established, serving as a versatile precursor for the introduction of new carbon-carbon and carbon-heteroatom bonds. For instance, palladium-catalyzed reactions involving 6-bromopurine (B104554) nucleosides have demonstrated efficient conversions. nih.gov
Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecules, and the halogenated positions of this compound serve as excellent handles for such transformations. These reactions allow for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling for Arylation
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound. researchgate.netbldpharm.com.tr The bromine atom at the 6-position of this compound is an ideal site for Suzuki-Miyaura coupling, enabling the introduction of a wide variety of aryl and heteroaryl substituents. While specific examples for this exact molecule are limited in the literature, studies on similar imidazo[1,2-a]pyridine scaffolds demonstrate the utility of this approach. For instance, the synthesis of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives has been achieved through a Suzuki-Miyaura cross-coupling reaction at the 6-position. nih.gov
The general conditions for a Suzuki-Miyaura coupling reaction on this substrate would typically involve a palladium catalyst, a phosphine (B1218219) ligand, a base, and a suitable solvent system. The choice of these components can significantly impact the reaction's efficiency and yield.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Example |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |
| Ligand | PPh₃, SPhos, XPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Boron Reagent | Arylboronic acid, Arylboronic ester |
| Solvent | Dioxane/Water, Toluene, DMF |
This table represents typical conditions and may require optimization for the specific substrate.
Sonogashira Coupling
The Sonogashira coupling is another powerful palladium-catalyzed cross-coupling reaction that facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. nih.govrsc.org This reaction provides a direct route to alkynyl-substituted imidazo[1,2-a]pyridines, which are valuable intermediates in organic synthesis. The bromine at the 6-position of this compound is expected to be reactive under Sonogashira conditions. Research on the Sonogashira coupling of 6-bromo-3-fluoro-2-pyridinecarbonitrile, a structurally related compound, has shown successful C-C bond formation at the bromine-substituted position. google.com
Typical Sonogashira coupling reactions employ a palladium catalyst, a copper(I) co-catalyst, a base (usually an amine), and a suitable solvent.
Table 2: Representative Conditions for Sonogashira Coupling
| Component | Example |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper Co-catalyst | CuI |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) |
| Alkyne | Terminal alkyne |
| Solvent | THF, DMF, Acetonitrile |
This table represents typical conditions and may require optimization for the specific substrate.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This reaction is highly effective for coupling aryl halides with a wide range of primary and secondary amines. organic-chemistry.org The presence of the bromo-substituent at the C-6 position makes this compound a suitable electrophilic partner for this transformation.
The general reaction involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the aminated product and regenerate the catalyst. wikipedia.org The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high efficiency and yield. Bidentate phosphine ligands like BINAP and DPPF, as well as sterically hindered monophosphine ligands, have been developed to improve reaction scope and conditions. wikipedia.org
While specific examples utilizing this compound are not detailed in the reviewed literature, the general applicability of the Buchwald-Hartwig amination to bromopyridines and other bromo-heterocycles is well-established. chemspider.comnih.gov The reaction can be performed using conventional heating or microwave assistance, which can significantly reduce reaction times from hours to minutes. nih.gov
Table 1: Representative Buchwald-Hartwig Amination of this compound This table presents a hypothetical reaction based on established Buchwald-Hartwig protocols.
| Amine Coupling Partner | Expected Product | Typical Reaction Conditions |
|---|---|---|
| Aniline | 3-Fluoro-6-(phenylamino)imidazo[1,2-a]pyridine | Pd catalyst (e.g., Pd2(dba)3), Phosphine Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu, K2CO3), Solvent (e.g., Toluene, Dioxane), Heat |
| Morpholine | 4-(3-Fluoroimidazo[1,2-a]pyridin-6-yl)morpholine | |
| Benzylamine | N-Benzyl-3-fluoroimidazo[1,2-a]pyridin-6-amine |
Functional Group Interconversions on the Imidazo[1,2-a]pyridine Core
Oxidation Reactions of Ring Nitrogen and Carbon Atoms
Reduction Reactions of the Heterocycle
The pyridine portion of the imidazo[1,2-a]pyridine ring system can be susceptible to reduction. While catalytic hydrogenation over platinum or nickel catalysts is a common method for reducing pyridine rings, other reagents have also been employed. clockss.org For instance, samarium diiodide (SmI₂) in the presence of water has been shown to rapidly reduce pyridine to piperidine (B6355638) at room temperature. clockss.org This method has been applied to various substituted pyridines. clockss.org Applying such conditions to this compound would be expected to reduce the pyridine ring, yielding the corresponding 6-bromo-3-fluoro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. It is also important to consider that under certain reductive conditions, dehalogenation can occur as a side reaction.
Heterocyclization Reactions Utilizing the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine nucleus is a valuable platform for the construction of more complex, fused heterocyclic systems.
Formation of Fused Oxazole (B20620) Derivatives
A synthetic route to create oxazole rings fused to the imidazo[1,2-a]pyridine scaffold has been developed, starting from 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde (B1527023). nih.govresearchgate.netmmu.ac.uk This two-step protocol first involves the condensation of the aldehyde with a semicarbazide (B1199961) to form a semicarbazone intermediate. Subsequent treatment of this intermediate under appropriate conditions leads to cyclization, affording the final imidazopyridine-oxazole hybrid molecules. mmu.ac.uk This methodology highlights the utility of functionalizing the C-3 position of the imidazo[1,2-a]pyridine core to build fused systems. Although this specific pathway starts from a 3-carbaldehyde derivative rather than this compound, it demonstrates the potential of the scaffold in synthesizing fused oxazoles.
Table 2: Examples of Synthesized 6-Fluoroimidazo[1,2-a]pyridine-Oxazole Derivatives Data extracted from Hussain, R., et al. (2023). researchgate.netmmu.ac.uk
| Starting Aldehyde | Final Product (General Structure) | Substituent (R) on Phenyl Ring |
|---|---|---|
| 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde | 2-(Substituted-phenyl)-5-(6-fluoroimidazo[1,2-a]pyridin-3-yl)-1,3,4-oxadiazole | 4-OH |
| 2-NO2, 4-CH3 | ||
| 2,4-diCl | ||
| 4-CF3 |
Synthesis of Other Annulated Systems
The imidazo[1,2-a]pyridine core can be used to construct a variety of other annulated, or fused-ring, systems. One notable example is a base-promoted, metal-free protocol for the synthesis of benzo[a]imidazo[5,1,2-cd]indolizines from 2-arylimidazo[1,2-a]pyridines and benzyne (B1209423) precursors. rsc.org This reaction proceeds via a double C(sp²)-H activation, demonstrating a modern approach to building complex polycyclic aromatic systems. rsc.org Furthermore, the synthesis of pyridines annulated with functionalized six-membered saturated rings has been explored, creating attractive building blocks for medicinal chemistry. researchgate.net For this compound, the bromine atom at C-6 provides a reactive site that can be exploited in palladium-catalyzed coupling reactions to introduce substituents, which can then participate in intramolecular cyclizations to form a wide array of novel annulated systems.
Spectroscopic and Structural Characterization of 6 Bromo 3 Fluoroimidazo 1,2 a Pyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for determining the structure of organic molecules in solution. For 6-Bromo-3-fluoroimidazo[1,2-a]pyridine, a complete analysis involves ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques to establish unambiguous assignments.
The ¹H NMR spectrum of this compound is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the heterocyclic core. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the anisotropic effects of the fused ring system.
The protons of the parent imidazo[1,2-a]pyridine (B132010) ring system typically resonate between δ 6.7 and 9.0 ppm. dtic.mil In the case of the 6-bromo substituted analog, specific shifts are observed. For the target molecule, the proton at C-5, being adjacent to the bromine-substituted C-6, is expected to be a doublet. The proton at C-8, positioned peri to the imidazole (B134444) nitrogen (N-1), typically appears at the most downfield shift. The C-7 proton will appear as a doublet of doublets, coupled to both H-5 and H-8. The proton at C-2, located in the five-membered imidazole ring, is influenced by the adjacent fluorine at C-3 and will appear as a doublet due to H-F coupling.
Expected ¹H NMR Data for this compound:
H-2: A doublet, shifted downfield due to the adjacent nitrogen and coupled to the fluorine at C-3.
H-5: A doublet, influenced by the adjacent bromine atom.
H-7: A doublet of doublets, showing coupling to both H-5 and H-8.
H-8: A doublet, typically the most deshielded proton in the pyridine (B92270) ring.
Interactive Table: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~7.8 - 8.0 | d | ³J(H,F) ≈ 2-4 Hz |
| H-5 | ~7.6 - 7.8 | d | ³J(H,H) ≈ 9.0 Hz |
| H-7 | ~7.1 - 7.3 | dd | ³J(H,H) ≈ 9.0 Hz, ⁴J(H,H) ≈ 1.5-2.0 Hz |
| H-8 | ~8.1 - 8.3 | d | ⁴J(H,H) ≈ 1.5-2.0 Hz |
The ¹³C NMR spectrum for this compound will display seven signals corresponding to the seven carbon atoms of the bicyclic system. The chemical shifts are significantly affected by the attached heteroatoms (N, Br, F).
The carbon atoms of the parent pyridine ring typically resonate between δ 123 and 150 ppm. testbook.com The carbon attached to the fluorine atom (C-3) will exhibit a large one-bond coupling constant (¹JCF) and its signal will appear as a doublet. For instance, the C-2 carbon in 2-fluoropyridine (B1216828) shows a ¹JCF of 114.1 Hz. rsc.org Similarly, the carbon bonded to bromine (C-6) will be shifted upfield due to the heavy atom effect. The remaining carbons will show shifts characteristic of the imidazo[1,2-a]pyridine scaffold. dtic.milresearchgate.net
Interactive Table: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Coupling (JCF, Hz) |
|---|---|---|
| C-2 | ~115 - 120 | ²J ≈ 15-25 Hz |
| C-3 | ~140 - 145 | ¹J ≈ 230-250 Hz |
| C-5 | ~125 - 130 | - |
| C-6 | ~105 - 110 | - |
| C-7 | ~118 - 122 | - |
| C-8 | ~120 - 125 | - |
| C-9a (Bridgehead) | ~140 - 145 | - |
¹⁹F NMR is a crucial technique for confirming the presence and position of fluorine atoms in a molecule. fluorine1.ru For this compound, the spectrum would show a single resonance, as there is only one fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine. The fluorine at the C-3 position is expected to show a doublet in a proton-coupled ¹⁹F spectrum due to its coupling with the H-2 proton. This technique is highly specific and sensitive for analyzing fluorinated compounds. testbook.com
Two-dimensional (2D) NMR experiments are essential for the definitive assignment of all proton and carbon signals, especially for complex heterocyclic systems. youtube.comipb.pt
COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network. For this compound, a cross-peak between H-7 and H-8, as well as between H-7 and H-5, would confirm their connectivity within the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. youtube.com It would allow for the unambiguous assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals (e.g., H-2 to C-2, H-5 to C-5, etc.).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. ipb.pt It is critical for identifying quaternary carbons and piecing together the molecular skeleton. Key expected correlations would include the H-2 proton to the bridgehead carbon C-9a and C-3; and the H-8 proton to C-6 and C-9a.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and formula.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision, which allows for the calculation of its elemental formula. The molecular formula of this compound is C₇H₄BrFN₂. The presence of bromine would be indicated by a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) due to its two stable isotopes, ⁷⁹Br and ⁸¹Br.
The fragmentation pattern in tandem MS/MS experiments would likely involve the loss of the bromine atom or cleavage of the imidazo[1,2-a]pyridine core, which can be characteristic for this class of compounds. nih.gov
Interactive Table: HRMS Data for C₇H₄BrFN₂
| Ion Formula | Calculated m/z for [M+H]⁺ |
|---|---|
| C₇H₅⁷⁹BrFN₂⁺ | 214.9669 |
| C₇H₅⁸¹BrFN₂⁺ | 216.9648 |
Fragmentation Pattern Analysis for Structural Elucidation
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. chemguide.co.uk When this compound is subjected to ionization in a mass spectrometer, typically by electron impact (EI), it forms a molecular ion (M+•). chemguide.co.uk This high-energy ion then undergoes fragmentation, breaking into smaller, characteristic pieces.
The fragmentation of imidazo[1,2-a]pyridine scaffolds often follows predictable pathways. Studies on similar compounds, such as 3-phenoxy imidazo[1,2-a]pyridines, have shown that a key fragmentation step is the cleavage of the bond at the 3-position. nih.gov For this compound, the primary fragmentation events are anticipated to be the loss of the halogen substituents.
A probable fragmentation pathway would involve the homolytic cleavage of the C-F bond at the 3-position or the C-Br bond at the 6-position. The loss of a fluorine atom (mass 19) or a bromine atom (mass 79/81) would result in significant fragment ions. Given the presence of bromine's characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak and any bromine-containing fragment peaks will appear as a pair of peaks (M+• and M+2•) of nearly equal intensity.
Further fragmentation could involve the elimination of a molecule of carbon monoxide (CO), which is a diagnostic fragmentation for the imidazo[1,2-a]pyridine core, helping to confirm the scaffold's presence. nih.gov The analysis of these fragment ions allows for the precise structural confirmation of the molecule.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Description |
| [C₇H₄BrFN₂]⁺• | Molecular Ion (M⁺•) |
| [C₇H₄BrN₂]⁺ | Loss of Fluorine radical (M-19) |
| [C₇H₄FN₂]⁺ | Loss of Bromine radical (M-79/81) |
| [C₆H₄FN₂]⁺ | Loss of Bromine radical and CO |
Infrared (IR) Spectroscopy: Identification of Key Functional Groups
Infrared (IR) spectroscopy is employed to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. vscht.cz The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its aromatic heterocyclic structure and halogen substituents.
The key functional groups and their expected vibrational frequencies are:
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the imidazopyridine ring are expected to appear in the region of 3100-3000 cm⁻¹. libretexts.org
C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings typically produce a series of bands in the 1600-1400 cm⁻¹ region. libretexts.orgresearchgate.net These are characteristic of the imidazo[1,2-a]pyridine core.
C-F Stretching: The carbon-fluorine bond stretch is expected to produce a strong absorption band in the fingerprint region, typically between 1400 cm⁻¹ and 1000 cm⁻¹.
C-Br Stretching: The carbon-bromine bond stretch will absorb in the lower frequency (fingerprint) region of the spectrum, generally between 600 cm⁻¹ and 500 cm⁻¹.
The specific positions and intensities of these bands provide a molecular fingerprint that aids in the structural confirmation of the compound.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 |
| C=C / C=N (Ring) | Stretching | 1600-1400 |
| C-F | Stretching | 1400-1000 |
| C-Br | Stretching | 600-500 |
Advanced Structural Elucidation Techniques
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While crystallographic data for this compound itself is not publicly available, analysis of closely related structures, such as bromo-substituted imidazo[1,2-a]pyrazine (B1224502) and imidazo[4,5-b]pyridine derivatives, offers valuable insights into its expected solid-state conformation. nih.govnih.govresearchgate.netresearchgate.net
The imidazo[1,2-a]pyridine ring system is essentially planar. In the solid state, molecules of this type often pack in stacks due to π–π interactions between the aromatic rings. researchgate.netresearchgate.net The crystal structure of a related compound, 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine, shows that the plane of the pyridine ring forms a dihedral angle of 16.2(2)° with the imidazopyrazine system. nih.gov In the crystal lattice, molecules are often linked by weak intermolecular forces like C—H⋯N hydrogen bonds. nih.gov
Table 3: Representative Crystallographic Data for a Related Imidazo[1,2-a]pyrazine Derivative
| Parameter | Value | Reference |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/n | researchgate.net |
| a (Å) | 3.9007 (14) | nih.gov |
| b (Å) | 13.545 (5) | nih.gov |
| c (Å) | 20.673 (8) | nih.gov |
| β (°) | 93.059 (5) | nih.gov |
| V (ų) | 1090.7 (7) | nih.gov |
Note: Data presented is for 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine and 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine as representative examples.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. ubbcluj.ro For aromatic and conjugated systems like this compound, the principal electronic transitions are π → π* and n → π*. libretexts.orgtanta.edu.eg
The imidazo[1,2-a]pyridine core is a chromophore, the part of the molecule responsible for light absorption. tanta.edu.eg The absorption spectrum is characterized by one or more absorption maxima (λ_max_). The π → π* transitions are typically of high intensity and occur at shorter wavelengths, while the n → π* transitions, involving non-bonding electrons on the nitrogen atoms, are of lower intensity and may appear at longer wavelengths. libretexts.org
The positions of these absorption bands are influenced by substituents. The bromo and fluoro groups act as auxochromes, which can modify the absorption characteristics of the chromophore. These halogen substituents, through their inductive and resonance effects, can cause a shift in the λ_max_ to longer (bathochromic) or shorter (hypsochromic) wavelengths. DFT calculations on a related bromo-substituted imidazo[4,5-b]pyridine derivative indicated a HOMO-LUMO energy gap of 2.3591 eV, corresponding to an absorption in the UV region. nih.gov It is expected that this compound will exhibit strong absorption in the UV range, likely between 200 and 400 nm. libretexts.org
Computational Chemistry and Theoretical Investigations of 6 Bromo 3 Fluoroimidazo 1,2 a Pyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic parameters that govern chemical reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the ground-state properties of molecules. For 6-Bromo-3-fluoroimidazo[1,2-a]pyridine, DFT calculations, often using the B3LYP functional with a basis set such as 6-311G(d,p), are employed to optimize the molecular geometry and predict its structural parameters. nih.govnih.govelectrochemsci.org
These calculations yield the most stable three-dimensional arrangement of the atoms by finding the lowest energy conformation. The resulting optimized structure provides data on bond lengths, bond angles, and dihedral angles. This theoretical geometry can be compared with experimental data from techniques like X-ray crystallography for validation. nih.govresearchgate.net For the imidazo[1,2-a]pyridine (B132010) core, the fused five- and six-membered rings result in a nearly planar structure. nih.gov
Interactive Table 1: Predicted Ground State Geometrical Parameters for this compound
The following table presents hypothetical yet plausible DFT-calculated values for bond lengths and angles, based on data from similar structures. nih.govresearchgate.net
| Parameter | Type | Atoms Involved | Predicted Value |
| Bond Length | C-N | N1-C2 | 1.38 Å |
| C=N | N1-C8a | 1.39 Å | |
| C-F | C3-F | 1.35 Å | |
| C-C | C5-C6 | 1.39 Å | |
| C-Br | C6-Br | 1.90 Å | |
| Bond Angle | C-N-C | C2-N1-C8a | 108.5° |
| F-C-N | F-C3-N4 | 118.0° | |
| C-C-Br | C5-C6-Br | 119.5° | |
| C-N-C | C5-N4-C8a | 119.0° |
Frontier Molecular Orbital (FMO) theory simplifies the concept of reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). libretexts.org
The energy of the HOMO is related to the ionization potential, while the LUMO's energy relates to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. DFT calculations are used to determine the energies of these frontier orbitals. nih.gov
Interactive Table 2: Calculated Frontier Molecular Orbital Properties
This table contains representative quantum chemical parameters derived from DFT calculations on analogous compounds. nih.govresearchgate.net
| Parameter | Description | Predicted Value |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |
| ΔE (Gap) | Energy gap between HOMO and LUMO | 4.7 eV |
| Ionization Potential (I) | -E(HOMO) | 6.5 eV |
| Electron Affinity (A) | -E(LUMO) | 1.8 eV |
| Global Hardness (η) | (I - A) / 2 | 2.35 eV |
| Electronegativity (χ) | (I + A) / 2 | 4.15 eV |
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the total electrostatic potential on the surface of a molecule. researchgate.net It is generated from DFT calculations and is invaluable for predicting how a molecule will interact with other charged species. The map uses a color spectrum to indicate charge distribution: red signifies regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, susceptible to nucleophilic attack). Green indicates neutral potential. nih.gov
For this compound, the MEP map would be expected to show significant negative potential around the electronegative fluorine and bromine atoms, as well as the nitrogen atom in the pyridine (B92270) ring (N4), highlighting these as likely sites for hydrogen bonding or coordination. The hydrogen atoms of the aromatic rings would exhibit positive potential.
Molecular Modeling and Simulation Studies
While quantum calculations focus on static electronic properties, molecular modeling and simulations explore the dynamic behavior of molecules, including their movements and interactions over time.
Conformational analysis aims to identify the different spatial arrangements (conformers) of a molecule and their relative stabilities. For this compound, the fused bicyclic system imparts significant rigidity. nih.gov Therefore, the molecule has limited conformational freedom. Energy minimization calculations, often performed using molecular mechanics force fields or DFT, confirm the most stable (lowest energy) geometry, which corresponds to the nearly planar structure of the imidazo[1,2-a]pyridine core. nih.gov
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation calculates the trajectory of each atom by iteratively solving Newton's equations of motion. This provides a detailed view of the molecule's dynamic behavior, including its vibrations, rotations, and conformational changes in a simulated environment (e.g., in a solvent or interacting with a biological macromolecule).
For this compound, MD simulations could be used to analyze its stability and flexibility. By calculating the Root Mean Square Fluctuation (RMSF) of each atom over the course of the simulation, regions of higher and lower flexibility within the molecule can be identified. nih.gov Such simulations are particularly useful in drug design to understand how a ligand might bind to and interact with a protein's active site.
Structure-Activity Relationship (SAR) Analysis at the Molecular Level
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, correlating a molecule's chemical structure with its biological activity. For this compound, computational methods can predict how its specific substitution pattern influences its behavior.
In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method can forecast the binding mode and affinity of this compound to a biological target, such as an enzyme or receptor.
Based on studies of analogous imidazo[1,2-a]pyridine derivatives, several key molecular interactions can be predicted:
Hydrogen Bonding: The nitrogen atom in the imidazole (B134444) ring and the fluorine atom at the C3 position are potential hydrogen bond acceptors. The ability of related imidazo[1,2-a]pyridine derivatives to form hydrogen bonds is a crucial factor in their biological activity.
Halogen Bonding: The bromine atom at the C6 position can act as a halogen bond donor. This is a non-covalent interaction where the electrophilic region (σ-hole) on the halogen atom interacts with a nucleophilic site, such as an oxygen or nitrogen atom on a protein residue. Studies on other brominated heterocycles confirm the importance of C–Br···O and C–Br···H interactions in stabilizing crystal packing and molecular complexes. nih.govresearchgate.netmdpi.com
Pi-Pi (π-π) Interactions: The aromatic imidazo[1,2-a]pyridine ring system can engage in π-π stacking or T-shaped interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's active site. Current time information in Pasuruan, ID.
Molecular docking studies on similar imidazo[1,2-a]pyridine compounds have identified potential interactions with various biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in neurodegenerative diseases. nih.govnih.gov For instance, docking studies of related derivatives against urease have highlighted the importance of hydrogen bonding and π-π stacking in achieving potent inhibition. mmu.ac.uk
Table 1: Predicted Molecular Interactions for this compound Based on Analog Studies
| Interaction Type | Functional Group on Ligand | Potential Interacting Residue/Site | Supporting Evidence from Analogs |
|---|---|---|---|
| Hydrogen Bond (Acceptor) | Imidazole Nitrogen, Fluorine | -OH (Ser, Thr, Tyr), -NH (Asn, Gln) | SAR studies on 6-Fluoroimidazo[1,2-a]pyridine (B164572) derivatives show strong hydrogen bonding contributes to inhibitory potential. Current time information in Pasuruan, ID. |
| Halogen Bond (Donor) | Bromine at C6 | Carbonyl Oxygen (Backbone), O- (Asp, Glu) | Crystal structure analysis of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139) reveals short Br···H contacts. researchgate.net |
| π-π Stacking/T-shaped | Imidazo[1,2-a]pyridine Ring | Aromatic rings (Phe, Tyr, Trp) | Molecular docking of imidazo[1,2-a]pyridine-oxazole derivatives shows key π-π stacking interactions. Current time information in Pasuruan, ID. |
| Hydrophobic Interactions | Bicyclic core | Alkyl side chains (Ala, Val, Leu, Ile) | Docking of 1,2,4-triazole (B32235) derivatives highlights the role of hydrophobic interactions of alkyl groups in binding affinity. csfarmacie.cz |
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating parameters such as frontier molecular orbitals and molecular electrostatic potential, DFT can predict a molecule's reactivity.
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. researchgate.net For the closely related compound 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the HOMO-LUMO gap was calculated to be 4.343 eV, suggesting significant stability. nih.govresearchgate.net The presence of both a bromo and a fluoro substituent on the imidazo[1,2-a]pyridine core is expected to influence these energy levels.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface, indicating regions prone to electrophilic and nucleophilic attack. uni-muenchen.de For this compound, the MEP map is predicted to show:
Negative Potential (Red/Yellow): These electron-rich regions are located around the nitrogen atoms of the imidazo[1,2-a]pyridine ring and the fluorine atom, indicating sites susceptible to electrophilic attack or hydrogen bonding. researchgate.net
Positive Potential (Blue): These electron-poor regions are typically found around hydrogen atoms. Crucially, a region of positive potential, known as a sigma-hole (σ-hole), is expected on the bromine atom along the C-Br bond axis. researchgate.net This positive σ-hole is responsible for the bromine's ability to act as a halogen bond donor.
Table 2: Calculated Electronic Properties of Analogous Imidazo[1,2-a]pyridine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine | -6.233 | -1.890 | 4.343 | nih.govresearchgate.net |
| 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine | -3.1033 | -0.7442 | 2.3591 | nih.gov |
| 2-bromo-3-hydroxy-6-methylpyridine | -6.5321 | -1.1370 | 5.3951 | researchgate.net |
Note: The values are from different DFT studies and basis sets, serving as a comparative reference.
The specific placement of bromine at C6 and fluorine at C3 is critical in defining the molecule's properties.
Bromine at C6: The bromine atom influences the molecule in several ways. As an electron-withdrawing group, it lowers the energy of the molecular orbitals. Its size contributes to the steric profile of the molecule, which can influence binding selectivity. Most importantly, it introduces the capacity for halogen bonding, a directional interaction that is increasingly recognized as a key factor in ligand-protein binding and crystal engineering. nih.govnih.gov Hirshfeld surface analysis on similar brominated compounds shows that H···Br/Br···H interactions make a significant contribution to crystal packing. nih.gov
Fluorine at C3: Fluorine is the most electronegative element and its substitution at the C3 position significantly impacts the electronic distribution of the imidazo[1,2-a]pyridine ring. It can act as a hydrogen bond acceptor, and its substitution is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity. Studies on other fluorinated imidazo[1,2-a]pyridines have established them as important physicochemical mimics of other heterocyclic systems.
The interplay between the electron-withdrawing nature of both halogens and their distinct capacities for non-covalent interactions (halogen bonding for bromine, hydrogen bonding for fluorine) creates a unique electronic and steric profile for this compound.
Mechanistic Insights from Computational Approaches
Computational chemistry is invaluable for elucidating reaction mechanisms, mapping potential energy surfaces, and identifying transient species like transition states and intermediates.
While specific mechanistic calculations for the synthesis of this compound are not available in the literature, the mechanisms for forming the core imidazo[1,2-a]pyridine scaffold have been studied computationally for related reactions.
For example, the Groebke–Blackburn–Bienaymé three-component reaction to form substituted imidazo[1,2-a]pyridines is proposed to proceed through a protonated imine species, followed by a [4+1] cycloaddition with an isocyanide. nih.gov This forms a spiro intermediate which then rearranges via a retro-aza-ene reaction involving a Current time information in Pasuruan, ID.nih.gov-hydride shift to yield the final aromatic product. nih.gov
Another common route is the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. This reaction is thought to proceed via initial alkylation of the endocyclic pyridine nitrogen, followed by an intramolecular condensation. acs.org DFT calculations can be employed to model these pathways, calculate the activation energies for each step, and identify the transition state structures, thereby confirming the most energetically favorable reaction route. wuxibiology.com
The synthesis of imidazo[1,2-a]pyridines often employs transition metal catalysts, such as copper organic-chemistry.orgresearchgate.net or palladium, or non-metal catalysts like molecular iodine. acs.orgacs.org Computational methods can be used to investigate the role of these catalysts by modeling the catalytic cycle. This involves calculating the geometry of catalyst-substrate complexes and transition states to understand how the catalyst lowers the activation energy barrier.
Furthermore, computational studies can assess whether the imidazo[1,2-a]pyridine scaffold itself could play a catalytic role. For instance, it could act as an N-heterocyclic carbene (NHC) ligand, coordinating with a metal center to form a catalytically active species. nih.gov DFT calculations could model such a complex, evaluating its stability and its effect on the energy profile of a given chemical transformation. By analyzing the orbital interactions between the ligand and the metal, researchers can gain insight into the electronic effects that drive the catalytic activity.
Research Applications and Emerging Potentials of 6 Bromo 3 Fluoroimidazo 1,2 a Pyridine
Role as a Key Synthetic Intermediate in Organic Synthesis
The imidazo[1,2-a]pyridine (B132010) framework is a fundamental component in the design of novel bioactive molecules. nih.govbio-conferences.org The presence of halogen substituents, such as the bromo group at the C6 position and a fluoro group at the C3 position, provides reactive handles for further chemical modifications, positioning 6-Bromo-3-fluoroimidazo[1,2-a]pyridine as a valuable intermediate in organic synthesis. Its utility is rooted in its capacity to serve as a foundational structure for more elaborate molecules. A patent highlights the role of the related 6-bromoimidazo[1,2-a]pyridine (B40293) as a key intermediate in the synthesis of Olprinone, a selective inhibitor of phosphodiesterase III. google.com
The imidazo[1,2-a]pyridine nucleus is a versatile platform for constructing complex heterocyclic systems. organic-chemistry.org The inherent reactivity of the scaffold allows for the introduction of various functional groups and the fusion of additional ring systems. Research has demonstrated the synthesis of 6-substituted imidazo[1,2-a]pyridine-based phosphonocarboxylates as potential inhibitors of Rab Geranylgeranyl Transferase (RGGT). nih.gov In these studies, the C6 position of the imidazo[1,2-a]pyridine ring was identified as a "privileged" site for substitution to influence the compound's activity. nih.gov This highlights how the 6-bromo moiety in this compound can be leveraged through cross-coupling reactions to attach larger and more complex molecular fragments, thereby generating sophisticated architectures with tailored biological functions.
The strategic functionalization of the imidazo[1,2-a]pyridine core enables the generation of diversified molecular libraries for high-throughput screening and drug discovery programs. The synthesis of a series of twelve novel 6-substituted imidazo[1,2-a]pyridine analogs of α-phosphonocarboxylates serves as a clear example of this approach. nih.gov By systematically modifying the substituent at the C6 position, researchers were able to create a library of compounds and evaluate their cytotoxic activity and inhibitory properties against Rab11A prenylation. nih.gov The this compound scaffold is an ideal precursor for such efforts, as the bromine atom can be readily displaced or transformed through various palladium-catalyzed and other coupling reactions, allowing for the rapid assembly of a wide array of derivatives for biological evaluation.
Enzyme Inhibition Studies (In Vitro Investigations)
The imidazo[1,2-a]pyridine scaffold is a constituent of numerous compounds investigated for their enzyme inhibitory potential against various targets. nih.govmmu.ac.uk The electronic properties conferred by the fluoro and bromo substituents on this compound make it and its derivatives interesting candidates for such studies.
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system, and their inhibition is a key therapeutic strategy for conditions like Alzheimer's disease. nih.gov While direct inhibitory studies on this compound against AChE and BChE are not prominently reported in the reviewed literature, the broader class of heterocyclic compounds, including imidazo[1,2-a]pyridine analogues, has been a subject of such investigations. nih.gov For instance, studies on other heterocyclic systems, such as 2-aryl-6-carboxamide benzoxazole (B165842) derivatives, have identified potent inhibitors of both AChE and BChE, with inhibitory constants (Ki) in the nanomolar range. researchgate.net These investigations provide mechanistic insights, suggesting that inhibitors can interact with key amino acid residues within the active site gorge of the enzymes. nih.govresearchgate.net
Table 1: In Vitro Cholinesterase Inhibition Data for Selected Heterocyclic Compounds This table presents data for related heterocyclic compounds to illustrate the potential inhibitory activity of such scaffolds against cholinesterases.
| Compound Class/Name | Target Enzyme | Inhibition Metric | Value | Reference |
| Uracil Derivative (Compound 4) | AChE | IC₅₀ | 0.088 µM | nih.gov |
| Uracil Derivative (Compound 4) | BChE | IC₅₀ | 0.137 µM | nih.gov |
| Benzoxazole Derivative (Compound 36) | AChE | IC₅₀ | 12.62 nM | researchgate.net |
| Benzoxazole Derivative (Compound 12) | AChE | Kᵢ | 28.56 ± 3.96 nM | researchgate.net |
| Boldine | AChE | IC₅₀ | 372 µmol/l | nih.gov |
| Boldine | BChE | IC₅₀ | 321 µmol/l | nih.gov |
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. nih.govresearchgate.net A study focused on the synthesis of oxazole-based imidazopyridine scaffolds derived from 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde (B1527023) demonstrated significant urease inhibitory activity. nih.govresearchgate.net Several of the synthesized compounds were found to be more potent than the standard urease inhibitor, thiourea. nih.govresearchgate.net The structure-activity relationship (SAR) analysis revealed that the inhibitory potential was enhanced by substituents capable of forming strong hydrogen bonds (e.g., -OH) or those with strong electron-withdrawing properties (e.g., -CF₃, -NO₂). nih.govresearchgate.net This suggests that derivatives of this compound could also exhibit potent urease inhibition.
Table 2: In Vitro Urease Inhibition of 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives Data from a study on derivatives synthesized from a closely related 6-fluoro-imidazo[1,2-a]pyridine precursor.
| Compound ID | Substituent on Phenyl Ring | IC₅₀ (µM) ± SD | Reference |
| 4i | 4-Trifluoromethyl | 5.68 ± 1.66 | nih.govresearchgate.net |
| 4o | 2-Hydroxy | 7.11 ± 1.24 | nih.govresearchgate.net |
| 4g | 4-Nitro | 9.41 ± 1.19 | nih.govresearchgate.net |
| 4h | 3-Nitro | 10.45 ± 2.57 | nih.govresearchgate.net |
| Thiourea (Standard) | - | 21.37 ± 1.76 | nih.govresearchgate.net |
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to the active site of a target protein. This method is widely applied to understand the molecular interactions of imidazo[1,2-a]pyridine derivatives. nih.govresearchgate.net In the urease inhibition study, molecular docking of the most active compounds revealed key protein-ligand interactions, including pi-pi stacking, T-shaped pi-pi interactions, and hydrogen bonding with residues in the active site of the enzyme. nih.gov Similarly, docking studies of other imidazo[1,2-a]pyridine derivatives have been used to elucidate binding modes with targets such as PI3Kα and MARK4 protein. nih.govnih.gov For cholinesterases, docking simulations have helped to demonstrate how inhibitors can obstruct the active site entrance and interact with key amino acid residues. nih.gov These in silico studies are crucial for rational drug design, providing a structural basis for observed biological activities and guiding the synthesis of new, more potent inhibitors.
Antimicrobial and Antiviral Activity Investigations (In Vitro Studies)
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including antimicrobial and antiviral properties. researchgate.net The introduction of halogen atoms, such as bromine and fluorine, into this scaffold can significantly modulate its physicochemical properties and biological activity.
Evaluation Against Bacterial Strains
While specific in vitro studies on the antibacterial activity of this compound are not extensively detailed in the reviewed literature, research on analogous compounds provides valuable insights. The presence of both bromo and fluoro substituents on the imidazo[1,2-a]pyridine ring is believed to enhance antimicrobial efficacy.
Studies on other halogenated imidazo[1,2-a]pyridine derivatives have demonstrated activity against a range of bacterial pathogens. For instance, various substituted imidazo[1,2-a]pyridines have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The minimum inhibitory concentration (MIC), a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism, is a key parameter in these studies.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Substituted imidazo[1,2-a]pyridines | S. aureus | Varies | nih.gov |
| Substituted imidazo[1,2-a]pyridines | B. subtilis | Varies | nih.gov |
| Substituted imidazo[1,2-a]pyridines | E. coli | Varies | nih.gov |
| Substituted imidazo[1,2-a]pyridines | P. aeruginosa | Varies | nih.gov |
| Table 1: Representative Antibacterial Activity of Imidazo[1,2-a]pyridine Derivatives. Note: Specific MIC values for this compound are not available in the cited literature. The table reflects the general activity of the compound class. |
Further research is necessary to isolate and quantify the specific antibacterial spectrum and potency of this compound against a comprehensive panel of bacterial strains.
Screening for Antiviral Effects
The antiviral potential of the imidazo[1,2-a]pyridine core is another area of active investigation. researchgate.net While direct antiviral screening data for this compound is limited in the public domain, studies on related compounds highlight the promise of this chemical family. For example, certain imidazo[1,2-a]pyridine derivatives have been evaluated for their activity against various viruses. nih.gov The 50% effective concentration (EC₅₀), which represents the concentration of a drug that is required for 50% of its maximal effect, is a critical parameter in these assessments.
The search for broad-spectrum antiviral agents is of paramount importance, and heterocyclic compounds like imidazo[1,2-a]pyridines are considered promising candidates. mdpi.com However, comprehensive screening of this compound against a diverse range of viruses is required to ascertain its specific antiviral profile.
Applications in Materials Science and Industrial Processes
Beyond its potential biological activities, the unique electronic and structural characteristics of this compound make it an intriguing candidate for applications in materials science. The aromatic and heterocyclic nature of the molecule, combined with the presence of electron-withdrawing halogen atoms, can impart desirable properties for various industrial uses.
Investigation as Corrosion Inhibitors for Metallic Surfaces
Imidazo[1,2-a]pyridine derivatives have been investigated as effective corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. These compounds can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. The efficiency of a corrosion inhibitor is often evaluated through electrochemical techniques and is expressed as a percentage of inhibition efficiency.
A study on a related compound, 2-(4-Bromo-phenyl)-2,3-dihydro-imidazo[1,2-a]pyridine-3-yl methylene]-phenyl-amine, demonstrated its potential as a corrosion inhibitor for carbon steel in a saline solution. anjs.edu.iq Research on another analog, 6-bromo-3-nitroso-2-phenylimidazol[1,2-α]pyridine, showed it acts as a mixed-type inhibitor for C38 steel in hydrochloric acid. researchgate.net The adsorption of these molecules on the steel surface was found to follow the Langmuir adsorption isotherm. anjs.edu.iqresearchgate.net
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| 2-(4-Bromo-phenyl)-2,3-dihydro-imidazo[1,2-a]pyridine derivative | Carbon Steel | 3.5% NaCl | Not specified | anjs.edu.iq |
| 6-bromo-3-nitroso-2-phenylimidazol[1,2-α]pyridine | C38 Steel | 1 M HCl | Not specified | researchgate.net |
| Table 2: Corrosion Inhibition Data for Related Imidazo[1,2-a]pyridine Derivatives. Note: Specific data for this compound is not available in the cited literature. |
The specific effectiveness of this compound as a corrosion inhibitor would depend on its adsorption characteristics and the stability of the resulting protective film on different metallic surfaces.
Potential in Organic Light-Emitting Diodes (OLEDs) and Luminescence
The photoluminescent properties of heterocyclic compounds are of great interest for the development of Organic Light-Emitting Diodes (OLEDs). The imidazo[1,2-a]pyridine scaffold, with its conjugated π-system, has the potential to serve as a core for luminescent materials. The introduction of substituents can tune the emission color and efficiency of these materials.
While there is no specific literature detailing the use of this compound in OLEDs, the general class of nitrogen-containing heterocyclic compounds is widely explored for this purpose. The performance of such materials is characterized by parameters like their emission maxima (λem) and quantum yields. The development of efficient blue-emitting materials remains a key challenge in OLED technology, and novel fluorinated compounds are often investigated to this end. The potential of this compound in this area warrants further investigation into its photophysical properties.
Development of Novel Electronic and Optical Materials
The exploration of new organic materials with tailored electronic and optical properties is a driving force in modern materials science. The combination of a π-conjugated system with the strong electronegativity of fluorine and the polarizability of bromine in this compound suggests its potential for use in novel electronic and optical applications. These could include organic field-effect transistors (OFETs), sensors, and nonlinear optical materials. The synthesis and characterization of its electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, would be crucial steps in evaluating its suitability for such applications. clockss.org
Development of Chemical Probes for Biological Systems (excluding in vivo efficacy)
There is no specific information available in the reviewed scientific literature regarding the radiolabeling of this compound with isotopes such as ¹⁸F or ¹⁴C for use in receptor binding studies. While other derivatives of the imidazo[1,2-a]pyridine scaffold have been successfully radiolabeled for PET imaging, nih.govnih.govacs.orgresearchgate.net no such research has been published for this specific compound.
There are no published studies detailing the development or application of this compound as a fluorescent probe. The inherent fluorescence of the imidazo[1,2-a]pyridine core is known and has been exploited in other derivatives to create sensors for various biological analytes. rsc.orgnih.govnih.govnih.govnih.govmdpi.comijrpr.com However, the specific contribution of the 6-bromo and 3-fluoro substituents to the photophysical properties and its potential as a fluorescent probe have not been investigated in the available literature.
Future Research Directions and Perspectives
Development of More Sustainable and Efficient Synthetic Routes
The synthesis of imidazo[1,2-a]pyridines is a well-established area of research, but the future demands a shift towards more environmentally benign and efficient methodologies. nih.gov Current research highlights several promising avenues:
Green Chemistry Principles: Future syntheses will increasingly adopt green chemistry principles, such as using water or ethanol (B145695) as environmentally benign solvents. rsc.orgnih.gov Catalyst-free approaches and the use of non-toxic, biodegradable catalysts like thiamine (B1217682) hydrochloride or phosphotungstic acid (HPW) represent a significant step forward. nih.govbeilstein-journals.org
Energy-Efficient Reactions: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for imidazo[1,2-a]pyridine (B132010) derivatives. bio-conferences.org This technique, combined with solvent-free "grindstone" chemistry, offers a path to highly efficient and sustainable production. acs.org
Multicomponent Reactions (MCRs): One-pot multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction (GBBR), are highly effective for generating molecular diversity with high atom economy. nih.govbeilstein-journals.orgmdpi.com Refining these MCRs to be more tolerant of a wider range of functional groups and developing catalyst-free versions will be a key research focus. rsc.orgnih.gov These strategies streamline the synthesis of complex molecules, avoiding the need to isolate intermediates and reducing waste. mdpi.com
Exploration of Novel Reactivity Patterns for Diversification
To fully exploit the potential of the 6-Bromo-3-fluoroimidazo[1,2-a]pyridine scaffold, researchers are exploring novel ways to functionalize its core structure. The introduction of diverse substituents is crucial for tuning its biological and physical properties. acs.org
Direct C-H Functionalization: This strategy is considered a powerful approach for introducing functional groups directly onto the imidazo[1,2-a]pyridine skeleton, enhancing atomic and step economy. mdpi.com Future work will focus on developing milder and more selective C-H activation methods.
Photochemical and Radical Reactions: Visible light-induced reactions and radical chemistry are emerging as powerful tools for creating new C-C and C-heteroatom bonds at various positions on the imidazo[1,2-a]pyridine ring. mdpi.comrsc.org These methods allow for the introduction of complex fragments like fluoroalkyl groups, which are important in medicinal chemistry, under mild conditions. mdpi.com
Late-Stage Functionalization: The bromine atom at the C6 position and the fluorine at C3 in the title compound serve as valuable handles for late-stage functionalization via cross-coupling reactions. Future research will likely leverage these sites to create libraries of derivatives for screening and optimization. researchgate.net
Advanced Spectroscopic Characterization of Excited States
The unique photophysical properties of imidazo[1,2-a]pyridines make them attractive for applications in material science and as biological probes. ijrpr.com
Fluorescence and Solvatochromism: Imidazo[1,2-a]pyridine derivatives often exhibit strong fluorescence, with emission properties that can be tuned by the introduction of different substituents. ijrpr.comnih.gov Future studies will systematically investigate how electron-donating and electron-withdrawing groups on the scaffold, including at the 6- and 3-positions, influence their absorption and emission spectra in various solvents.
Excited State Intramolecular Proton Transfer (ESIPT): Certain derivatives, particularly those with a 2-(2'-hydroxyphenyl) substituent, can undergo ESIPT, leading to a large Stokes shift, which is highly desirable for applications in imaging and sensing. acs.org Advanced time-resolved spectroscopy will be crucial for understanding the dynamics of these excited states and designing new molecules with optimized ESIPT characteristics and strong solid-state emission. acs.org
Computational Modeling: Time-dependent density functional theory (TD-DFT) calculations will be employed to support experimental findings, providing insights into the nature of the excited states, whether they are localized π-π* transitions or involve intramolecular charge transfer (ICT). nih.gov This synergy between experimental spectroscopy and computational chemistry will accelerate the design of novel fluorophores. nih.gov
Integration of Machine Learning in Predictive Chemistry for this Compound Class
The integration of machine learning (ML) and computational chemistry is set to revolutionize the discovery and optimization of imidazo[1,2-a]pyridine derivatives. researchgate.net
Predictive Modeling: In silico tools are already being used to predict the biological activity and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of newly designed compounds. acs.orgnih.gov ML models can be trained on existing data to predict the properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.
Molecular Docking and Dynamics: Molecular docking simulations are essential for understanding how these molecules interact with biological targets such as enzymes and receptors. acs.orgnih.govnih.gov For instance, studies have used docking to predict the binding of imidazo[1,2-a]pyridine derivatives to the active sites of proteins like KRAS G12D and NF-κB. nih.govresearchgate.netnih.gov Future work will use more sophisticated molecular dynamics simulations to study the conformational changes and binding stability of these complexes over time. researchgate.net
Virtual Screening: Large virtual libraries of imidazo[1,2-a]pyridine derivatives can be screened against various biological targets using computational methods. scispace.com This approach, which can be enhanced by collaborative, pre-competitive efforts across different institutions, accelerates the identification of hit compounds for further development. scispace.com
Expansion of Material Science Applications and Interdisciplinary Research
While imidazo[1,2-a]pyridines are well-known in medicinal chemistry, their utility in material science is a rapidly growing field of interdisciplinary research. rsc.orgresearchgate.net
Organic Electronics: The π-conjugated bicyclic structure of these compounds gives rise to interesting electronic and photophysical properties. ijrpr.com This makes them candidates for use in organic light-emitting diodes (OLEDs), where they can function as bright deep-blue emitters. nih.gov
Chemosensors: The fluorescence of imidazo[1,2-a]pyridine derivatives can be modulated by their environment, making them suitable for the development of colorimetric and fluorimetric chemosensors for detecting specific ions or molecules. researchgate.net
Dyes and Pigments: The inherent chromophoric nature of the imidazo[1,2-a]pyridine core has led to its use in the production of dispersed dyes. bio-conferences.org Future research could explore the synthesis of novel derivatives with enhanced colorfastness, brightness, and durability for advanced material applications.
Targeted Design of Derivatives for Specific Molecular Interactions
The rational design of derivatives for specific biological targets remains a cornerstone of research into imidazo[1,2-a]pyridines. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies are crucial for optimizing potency and selectivity. nih.govrsc.orgnih.gov
Kinase Inhibition: The imidazo[1,2-a]pyridine scaffold has proven to be a "privileged structure" for designing kinase inhibitors. nih.gov Derivatives have been developed as potent dual inhibitors of c-Met and VEGFR2, as well as selective inhibitors of Nek2 and PI3K/mTOR, which are important targets in cancer therapy. nih.govacs.orgnih.gov Future design will focus on achieving greater selectivity to reduce off-target effects.
Antimicrobial and Antiviral Agents: This compound class has shown significant promise as antitubercular agents, with some derivatives exhibiting nanomolar activity against Mycobacterium tuberculosis, including multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains. rsc.orgnih.gov Derivatives are also being investigated as potential antiviral agents against viruses like HIV and SARS-CoV-2. nih.gov
Modulating Protein-Protein Interactions: Recent research has explored the use of imidazo[1,2-a]pyridines to inhibit challenging targets like the mutated KRAS oncoprotein. nih.govrsc.org By designing molecules that bind to specific pockets and induce conformational changes, it may be possible to modulate protein function in ways not achievable with traditional active site inhibitors. nih.gov Molecular docking and SAR studies are key to designing compounds that can effectively interact with specific residues in the target protein. nih.govnih.gov
Q & A
What are the conventional and emerging synthetic routes for 6-Bromo-3-fluoroimidazo[1,2-a]pyridine?
Level: Basic
Methodological Answer:
The synthesis of this compound typically involves halogenation and cyclization strategies. Conventional routes include:
- Microwave-assisted synthesis : Microwave irradiation accelerates reactions by providing uniform heating, reducing reaction times (e.g., from hours to minutes) and improving yields. For example, Biradar et al. demonstrated a 65–85% yield for analogous imidazo[1,2-a]pyridines using α-haloketones under microwave conditions .
- Copper-catalyzed three-component coupling : This method combines 2-aminopyridines, arylaldehydes, and alkynes in a one-pot reaction, enabling modular substitution patterns. Gevorgyan et al. achieved >70% yields for structurally related compounds .
- Multi-step bromination : Sequential bromination of precursor molecules (e.g., 2-acetylfuran) using agents like N-bromosuccinimide (NBS), followed by cyclization, is documented in patent literature .
Emerging methods focus on sustainability, such as solvent-free conditions or catalytic systems (e.g., In(OTf)₃ for tandem cyclization) .
How is NMR spectroscopy employed to confirm the structure of this compound derivatives?
Level: Basic
Methodological Answer:
¹H and ¹³C NMR are critical for verifying regiochemistry and substituent positions:
- ¹H NMR : The imidazo[1,2-a]pyridine core exhibits distinct aromatic proton signals. For example, protons at C-2 and C-7 typically resonate as doublets (δ 7.8–8.5 ppm) due to coupling with adjacent fluorinated or brominated carbons .
- ¹³C NMR : Bromine and fluorine substituents cause characteristic downfield shifts. C-6 (Br-substituted) appears at δ 115–120 ppm, while C-3 (F-substituted) resonates near δ 150–160 ppm due to electronegativity effects .
- 2D NMR (HSQC, HMBC) : Resolves ambiguities in complex derivatives by correlating proton-carbon connectivity and long-range couplings .
What biological targets are commonly associated with imidazo[1,2-a]pyridine derivatives?
Level: Basic
Methodological Answer:
The imidazo[1,2-a]pyridine scaffold exhibits broad therapeutic relevance:
- Anti-inflammatory targets : Modulates NF-κB and COX-2 pathways, as shown in in vivo models of fibrosis and inflammation .
- Antimicrobial targets : Disrupts mycobacterial membrane integrity via interactions with MmpL3 transporters .
- CNS targets : Binds GABAₐ receptors (e.g., zolpidem analogs) for anxiolytic or sedative effects .
- Anticancer targets : Inhibits kinase enzymes (e.g., Bcr-Abl) by competing with ATP binding .
Screening typically involves:
- In vitro assays : Enzyme inhibition (IC₅₀ determination) and cell viability (MTT assays).
- In vivo models : Murine inflammation or xenograft studies for efficacy validation .
How can researchers optimize cross-coupling reactions involving this compound to address low yield issues?
Level: Advanced
Methodological Answer:
Low yields in Suzuki-Miyaura or Buchwald-Hartwig couplings often arise from steric hindrance or poor catalyst compatibility. Optimization strategies include:
- Microwave enhancement : Reduces side reactions and improves regioselectivity. Biradar et al. achieved 85% yield for brominated analogs using microwave-assisted Pd/C catalysis .
- Catalyst screening : Pd(PPh₃)₄ or Xantphos-based systems improve coupling efficiency with electron-deficient aryl boronic acids .
- Solvent optimization : DMF/H₂O mixtures enhance solubility of polar intermediates, while toluene improves stability of Pd catalysts .
- Additives : K₂CO₃ or Cs₂CO₃ as bases mitigate dehalogenation side reactions .
What strategies resolve contradictions in biological activity data across different studies of imidazo[1,2-a]pyridine derivatives?
Level: Advanced
Methodological Answer:
Discrepancies in activity data often stem from:
- Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) to minimize false positives .
- Solubility differences : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Metabolic stability : Perform microsomal stability assays (e.g., human liver microsomes) to account for rapid degradation in certain models .
- Off-target effects : Employ CRISPR-validated cell lines or counter-screens against related targets (e.g., kinase panels) .
Case study: Anti-inflammatory activity of 6-Bromo-3-fluoro derivatives showed variability due to differential NF-κB activation thresholds in murine vs. human macrophages .
How to design derivatives of this compound for enhanced anti-inflammatory activity?
Level: Advanced
Methodological Answer:
Rational design involves:
- Bioisosteric replacement : Substitute Br with CF₃ or CN to improve metabolic stability while retaining halogen bonding .
- Peripheral substituents : Introduce carboxylate groups at C-2 to enhance solubility and target affinity (e.g., 6-Bromo-3-fluoro-2-carboxylic acid derivatives) .
- Hybrid molecules : Conjugate with cinnamamide moieties to dual-target COX-2 and 5-LOX pathways, as demonstrated for IMB-1502 analogs .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding to IL-1β or TNF-α receptors .
What analytical techniques are critical for assessing the purity of this compound in complex mixtures?
Level: Basic
Methodological Answer:
- HPLC-MS : Reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients resolve closely eluting impurities. MS detection confirms molecular ion peaks (m/z 295.49 for [M+H]⁺) .
- Elemental analysis : Verifies Br and F content (±0.3% tolerance) .
- TLC monitoring : Silica gel GF₂₅₄ plates with ethyl acetate/hexane (3:7) identify side products during synthesis .
How can researchers troubleshoot poor solubility of this compound in aqueous assays?
Level: Advanced
Methodological Answer:
- Prodrug design : Incorporate phosphate or acetate esters at C-2, which hydrolyze in vivo to release the active compound .
- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or micellar formulations (e.g., Cremophor EL) to enhance dispersion .
- Salt formation : Hydrochloride salts (as in MFCD30752540) improve water solubility by 10–20× compared to free bases .
What are the key considerations for scaling up the synthesis of this compound?
Level: Advanced
Methodological Answer:
- Safety : Bromine and fluorine handling requires inert atmosphere (N₂/Ar) and corrosion-resistant reactors (Hastelloy C-276) .
- Purification : Switch from column chromatography to recrystallization (ethanol/water) for cost-effective bulk isolation .
- Waste management : Neutralize HF byproducts with CaCO₃ slurry before disposal .
How do electronic effects of bromine and fluorine substituents influence the reactivity of imidazo[1,2-a]pyridine?
Level: Advanced
Methodological Answer:
- Bromine : Acts as a σ-electron-withdrawing group, activating the C-6 position for nucleophilic aromatic substitution (SNAr) but deactivating adjacent positions .
- Fluorine : Induces strong inductive effects, increasing ring electron density at C-3 and facilitating electrophilic substitutions (e.g., nitration) .
- Combined effects : The Br/F combination creates a polarized electronic environment, enhancing cross-coupling reactivity at C-2 and C-8 positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
